HFI-419 Demonstrates >1000-Fold IRAP Selectivity Over ERAP1, ERAP2, and Aminopeptidase N vs. Broad-Spectrum Aminopeptidase Inhibitors
HFI-419 exhibits ≤13% inhibition of ERAP1, ERAP2, aminopeptidase N, ACE1, leukotriene A4 hydrolase, and glucose-6-phosphatase at 100 µM, translating to >1000-fold selectivity for IRAP over these off-target enzymes . In contrast, broad-spectrum aminopeptidase inhibitors such as bestatin (ubenimex) inhibit aminopeptidase N with Ki = 2 nM and leucine aminopeptidase with Ki = 20 nM, lacking IRAP selectivity [1].
| Evidence Dimension | Selectivity (percent inhibition at 100 µM) |
|---|---|
| Target Compound Data | ≤13% inhibition of six off-target enzymes at 100 µM |
| Comparator Or Baseline | Bestatin: Ki = 2 nM for aminopeptidase N, Ki = 20 nM for leucine aminopeptidase [1] |
| Quantified Difference | HFI-419: >1000-fold selectivity for IRAP vs. Bestatin: sub-nanomolar inhibition of multiple aminopeptidases |
| Conditions | Enzyme inhibition assays using recombinant human enzymes; IRAP assay with 25 µM Leu-AMC substrate |
Why This Matters
>1000-fold selectivity enables target-specific interrogation of IRAP biology without confounding off-target aminopeptidase inhibition, critical for unambiguous mechanism-of-action studies.
- [1] GBiosciences. Bestatin HCl Product Page. Accessed 2025. View Source
